5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Description
The compound 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a heterocyclic molecule featuring a pyrrol-3-ol core substituted with a thiazole ring, a 4-methoxyphenyl group, and a thiomorpholine sulfonyl ethyl chain. The thiomorpholine sulfonyl group may enhance solubility and receptor binding compared to simpler analogs .
Properties
Molecular Formula |
C20H24N4O4S3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thiomorpholin-4-ylsulfonylethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H24N4O4S3/c1-28-15-4-2-14(3-5-15)16-13-30-20(22-16)18-17(25)12-23(19(18)21)8-11-31(26,27)24-6-9-29-10-7-24/h2-5,13,21,25H,6-12H2,1H3 |
InChI Key |
FVKNFXOKTBYLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCS(=O)(=O)N4CCSCC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, starting with the preparation of the thiazole and pyrrole intermediates. The reaction conditions typically include:
Formation of Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling Reactions: The thiazole and pyrrole intermediates are then coupled using appropriate linkers and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Intercalating into DNA and disrupting replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Pyrrole Moieties
5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one (CAS 380470-04-2)
- Key Differences : Replaces the thiomorpholinylsulfonyl group with a fluorine atom on the phenyl ring.
- Molecular Weight : 381.4 g/mol (vs. ~523.6 g/mol for the target compound).
- Bioactivity : Demonstrates antimicrobial properties, likely due to the electron-withdrawing fluorine enhancing interactions with bacterial targets .
- Solubility : Lower solubility predicted due to reduced polarity compared to the target compound.
4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol (CAS 885458-16-2)
- Key Differences : Features a 3,4-dimethoxyphenyl group on the thiazole ring instead of a single methoxy group.
- Molecular Weight : 423.5 g/mol.
- Bioactivity: Not explicitly reported, but methoxy groups are known to improve metabolic stability and membrane permeability .
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives
Halogenated Isostructural Derivatives
Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) highlight the impact of halogen substitution:
- Chloro vs. Bromo : Bromo derivatives show slightly higher molecular weights and enhanced intermolecular interactions (e.g., halogen bonding), which may improve therapeutic targeting .
- Relevance to Target Compound : The absence of halogens in the target compound may reduce off-target interactions but could limit antimicrobial potency compared to halogenated analogs.
Thiazolidinedione Derivatives
5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-4-hydroxy-2,5-dihydro-1,3-thiazol-2-one (CAS 111025-46-8):
- Key Differences : Contains a thiazolidinedione core instead of a pyrrol-3-ol.
- Bioactivity: Thiazolidinediones are associated with antidiabetic activity, indicating that minor structural changes can drastically alter pharmacological profiles .
Pharmacological and Physicochemical Data
Key Findings and Implications
Thiomorpholinylsulfonyl Group : Likely enhances solubility and target binding compared to halogenated or methoxy-substituted analogs, though this may come at the cost of increased molecular weight .
Methoxy vs. Halogen Substituents : Methoxy groups improve metabolic stability, while halogens enhance bioactivity through electronegative interactions .
Structural Rigidity : Bulky substituents (e.g., naphthyl-thiazole in ) improve antimicrobial activity but may reduce bioavailability .
Biological Activity
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound notable for its diverse structural features, which include an imino group, a thiazole ring, and a pyrrole structure. These characteristics suggest potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1630827-73-4 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thiazole and pyrrole moieties are known to participate in hydrogen bonding and hydrophobic interactions, which may modulate the activity of various biological targets. Preliminary studies suggest that it may influence pathways related to inflammation and cancer progression by acting as an inhibitor of certain enzymes or receptors involved in these processes.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
1. Antitumor Activity
Preliminary findings indicate that 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol exhibits potential antitumor properties. It may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives, providing insights into the potential efficacy of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol:
| Study | Findings |
|---|---|
| Eren et al. (2023) | Reported on the synthesis of pyrazole derivatives with significant COX-II inhibitory activity, suggesting similar potential for thiazole-containing compounds. |
| Qi et al. (2015) | Highlighted the importance of structural modifications in enhancing biological activity; relevant for optimizing derivatives of the target compound. |
| Karrouchi et al. (2016) | Found that certain pyrazole derivatives exhibited potent antimicrobial effects, indicating a promising avenue for further exploration with the target compound. |
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